molecular formula C15H21Cl2N3O3 B12843362 tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12843362
M. Wt: 362.2 g/mol
InChI Key: ZJQOHQWPKBFDRF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative recognized as a valuable synthetic intermediate in pharmaceutical research and development . The molecule features a pyrrolidine ring protected by a Boc (tert-butoxycarbonyl) group, which is crucial for peptide synthesis and protecting group strategies, and a 2,4-dichloropyrimidine moiety known for its versatility in nucleophilic aromatic substitution reactions . This specific structure makes it a critical building block for the synthesis of complex, biologically active molecules. Its primary research value lies in exploring and creating potential drug candidates, particularly for developing therapies targeting specific enzymes or receptors . The dichloropyrimidine group is a key pharmacophore in medicinal chemistry, often found in compounds investigated for anticancer and antimicrobial applications . The reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and selective functionalization, enabling researchers to systematically build diverse compound libraries for structure-activity relationship (SAR) studies . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H21Cl2N3O3

Molecular Weight

362.2 g/mol

IUPAC Name

tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-5-4-10(7-20)8-22-9-11-6-18-13(17)19-12(11)16/h6,10H,4-5,7-9H2,1-3H3

InChI Key

ZJQOHQWPKBFDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of tert-Butyl pyrrolidine-1-carboxylate

  • Typically prepared by Boc-protection of pyrrolidine using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • This step ensures the nitrogen is protected to prevent side reactions during subsequent steps.

Step 2: Preparation of 2,4-Dichloropyrimidine-5-methanol

  • Synthesized via selective chlorination of pyrimidine derivatives or by reduction of corresponding aldehydes to alcohols.
  • The hydroxymethyl group at the 5-position is critical for subsequent ether bond formation.

Step 3: Formation of the Methoxymethyl Linkage

  • The key step involves nucleophilic substitution where the hydroxyl group of 2,4-dichloropyrimidine-5-methanol is converted into a good leaving group (e.g., mesylate or tosylate).
  • This activated intermediate then reacts with the 3-hydroxymethyl group of the pyrrolidine ring or a suitable nucleophile on the pyrrolidine scaffold to form the ether linkage.
  • Alternatively, the pyrrolidine nitrogen is protected first, and the methoxymethyl group is introduced via Williamson ether synthesis conditions using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF.

Step 4: Purification and Characterization

  • The crude product is purified by silica gel chromatography using gradients of petroleum ether and ethyl acetate.
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc-protection of pyrrolidine Di-tert-butyl dicarbonate, triethylamine 0 °C to RT 2-4 h 85-95 Standard carbamate protection
Activation of 2,4-dichloropyrimidine-5-methanol Methanesulfonyl chloride, triethylamine 0 °C to RT 1-2 h 80-90 Formation of mesylate intermediate
Ether formation (Williamson synthesis) Boc-pyrrolidine, base (NaH or K2CO3), DMF RT to 80 °C 2-6 h 70-85 Nucleophilic substitution to form methoxymethyl linkage
Purification Silica gel chromatography N/A N/A N/A Gradient elution with petroleum ether/ethyl acetate

Mechanistic Insights and Research Findings

  • The nucleophilic aromatic substitution (SNAr) on the dichloropyrimidine ring is facilitated by the electron-withdrawing chlorine atoms at positions 2 and 4, which activate the ring towards nucleophilic attack.
  • The Boc group on the pyrrolidine nitrogen prevents unwanted side reactions and stabilizes the intermediate during the ether formation.
  • The regioselectivity of substitution on the pyrimidine ring is controlled by the electronic effects of the chlorine substituents and the reaction conditions, favoring substitution at the 5-position methoxy linkage.
  • Microwave-assisted synthesis has been reported to accelerate similar nucleophilic aromatic substitution reactions, reducing reaction times significantly.

Comparative Analysis with Related Compounds

Compound Key Structural Difference Impact on Synthesis Reference
tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate Substitution at 2-position of pyrrolidine Similar synthetic route, positional isomer
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate Piperidine ring instead of pyrrolidine Different ring size affects reactivity and binding
2-(2,4-Dichloro-pyrimidin-5-ylmethoxymethyl)-pyrrolidine Lacks Boc protection Simpler synthesis but less stable intermediate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SN_NNAr) at Pyrimidine Chlorine Positions

The 2,4-dichloropyrimidine moiety undergoes regioselective substitution reactions due to electron-withdrawing effects and steric factors.

Reaction Site Conditions Product Yield/Selectivity Reference
4-Chloro positionAmines (e.g., pyrrolidine), NaOt-Bu, HPMC/H2_2O, 50°C4-Amino-2-chloropyrimidine derivative>90% regioselectivity
2-Chloro positionProlonged heating (80–100°C), excess nucleophile (e.g., alkoxides)2-Substituted-4-chloropyrimidine derivativeModerate selectivity

Key Findings :

  • The 4-chloro position reacts preferentially under mild conditions due to lower steric hindrance and enhanced electrophilicity .

  • Sequential substitutions (4-Cl first, then 2-Cl) enable modular derivatization.

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine for further functionalization.

Reagent Conditions Product Notes
Trifluoroacetic acid (TFA)DCM, rt, 1–2 hrsFree pyrrolidine amineQuantitative deprotection
HCl (4M in dioxane)0°C to rt, 4 hrsAmine hydrochloride saltCompatible with acid-sensitive groups

Applications :

  • Deprotection enables subsequent alkylation, acylation, or coupling reactions at the pyrrolidine nitrogen.

Cross-Coupling Reactions

The chloropyrimidine moiety participates in palladium-catalyzed cross-couplings for C–C or C–N bond formation.

Reaction Type Catalyst/Reagents Product Efficiency
Suzuki–MiyauraPd(PPh3_3)4_4, arylboronic acid, K2_2CO3_3Biarylpyrimidine derivatives70–85% isolated yield
Buchwald–HartwigPd2_2(dba)3_3, Xantphos, amine substrateAminopyrimidine derivatives60–75% yield

Mechanistic Insight :

  • The 4-chloro substituent reacts first in cross-couplings due to superior oxidative addition kinetics.

Functionalization of the Methoxymethyl Group

The methoxymethyl (–OCH2_2–) linker exhibits limited reactivity but can undergo hydrolysis under strong acids.

Reagent Conditions Product Notes
HBr (48% aq.)Reflux, 12 hrsHydrolysis to –OH or –Br derivativesRequires Boc protection stability

Limitations :

  • Ether cleavage is rare under standard conditions, restricting synthetic utility.

Stability Under Thermal and Oxidative Conditions

Condition Outcome Degradation Pathway
120°C, inert atmosphereStable for >24 hrsNo decomposition observed
H2_2O2_2 (30%)Oxidation of pyrrolidine ringN-Oxide formation (traces)

Scientific Research Applications

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiators include:

  • Pyrimidine substituents : The 2,4-dichloro substitution on the pyrimidine ring distinguishes it from analogs with bromine, methoxy, or iodinated groups (e.g., ’s 5-bromo-3-methoxypyridin-2-yl derivative).
  • Linkage type: The methoxy-methyl (-OCH2-) bridge contrasts with amino (-NH-) linkages in piperidine-based analogs (e.g., ’s tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate).
  • Core heterocycle: Pyrrolidine (5-membered ring) vs.

Molecular Weight and Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Core Structure Reference
Target Compound N/A ~380 (estimated) 2,4-dichloro-pyrimidin-5-yl, methoxy Pyrrolidine -
tert-Butyl 3-(((2-chloropyrimidin-4-yl)methoxy)methyl)pyrrolidine-1-carboxylate 1420844-95-6 - 2-chloro-pyrimidin-4-yl Pyrrolidine
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate 1420867-40-8 361.27 2,4-dichloro-pyrimidin-5-yl, amino Piperidine
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 1186311-11-4 387.27 5-bromo-3-methoxy-pyridin-2-yl Pyrrolidine
  • Molecular weight : The target compound’s weight (~380 g/mol) is higher than ’s piperidine analog (361.27 g/mol) due to the additional oxygen in the methoxy group.
  • Solubility : The dichloropyrimidine group increases hydrophobicity compared to methoxy or brominated pyridine derivatives .

Research Findings and Data

Key Analogues and Their Properties

Pyridine vs. Pyrimidine Derivatives: Brominated pyridine derivatives () exhibit lower electrophilicity than dichloropyrimidines, reducing their utility in nucleophilic reactions. Piperidine analogs () show altered pharmacokinetics due to increased ring size and amino linkages .

Impact of Halogenation :

  • Chlorine at pyrimidine positions 2 and 4 enhances stability and electronic effects compared to bromine (e.g., ’s 5-bromo derivative) .

Biological Activity

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a methoxy group attached to a dichloropyrimidine moiety, and a tert-butyl ester functional group. Its molecular formula is C15H21Cl2N3O3C_{15}H_{21}Cl_2N_3O_3 with a molar mass of approximately 362.25 g/mol .

Key Properties

PropertyValue
Molecular FormulaC15H21Cl2N3O3
Molar Mass362.25 g/mol
Density1.284 g/cm³ (predicted)
Boiling Point450.4 °C (predicted)
pKa-2.18 (predicted)

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrimidine rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that it could act as an inhibitor of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of cyclin-dependent kinases (CDKs) and other protein kinases .

Antiviral Activity

In addition to antitumor properties, the compound has also been investigated for antiviral activities. Compounds structurally related to this compound have demonstrated efficacy against viruses such as Herpes simplex virus type I and Poliovirus type I, suggesting that this compound might possess similar antiviral properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. For example, one study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating potent antitumor activity .

In Vivo Studies

In vivo studies are crucial for assessing the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest that when administered in animal models, it can significantly reduce tumor size while exhibiting a favorable safety profile . Further research is needed to fully elucidate its pharmacological potential.

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyrimidine intermediates (e.g., 2,4-dichloropyrimidin-5-yl derivatives) can react with pyrrolidine-based alcohols under basic conditions. Key optimization steps include:

  • Catalysts: Use of N,N-dimethylaminopyridine (DMAP) or triethylamine to enhance reactivity in dichloromethane solvent .
  • Temperature: Controlled reaction at 0–20°C to minimize side reactions .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane for isolating the tert-butyl-protected product.

Advanced: How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Quantum chemistry and Quantitative Structure-Property Relationship (QSPR) models analyze electron density distribution, steric hindrance, and frontier molecular orbitals (HOMO/LUMO) to predict reaction sites. For example:

  • Steric maps highlight hindered regions near the dichloropyrimidinyl group, suggesting slower kinetics at the 4-chloro position compared to the 2-chloro position .
  • Neural network algorithms trained on pyridine/pyrimidine analogs (e.g., tert-butyl pyrrolidine carboxylates) can forecast regioselectivity in cross-coupling reactions .

Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

Answer:

  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) confirms purity ≥98% .
  • NMR: ¹H/¹³C NMR spectra identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm; pyrimidine protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₆H₂₂Cl₂N₃O₃: ~414.09 g/mol) .

Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:
The tert-butyl moiety introduces significant steric bulk, which:

  • Slows oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) due to hindered access to the metal center.
  • Stabilizes intermediates via steric shielding, as observed in tert-butyl-protected analogs (e.g., tert-butyl pyrrolidine carboxylates in and ) .
    Methodological workarounds include using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to overcome kinetic barriers.

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: Immediate rinsing with water for eye/skin exposure; consult OSHA or IARC guidelines for acute toxicity thresholds (e.g., LD₅₀ data for pyrimidine analogs) .

Advanced: How can contradictory stability data under varying pH conditions be resolved?

Answer:
Contradictions often arise from solvent polarity or temperature variations. To resolve:

  • Accelerated Stability Testing: Perform stress tests at 40°C/75% RH over 14 days, monitoring degradation via HPLC .
  • pH-Dependent Studies: Compare hydrolysis rates in buffered solutions (pH 1–13). For example, tert-butyl esters typically degrade faster under acidic conditions (pH <3) due to proton-assisted cleavage .

Basic: What are the key structural analogs of this compound, and how do their properties differ?

Answer:

Analog (CAS No.)Substituent VariationKey Property DifferencesReference
1228070-72-1 Chloro-methylpyridine substituentHigher polarity (logP ~2.1)
1228665-86-8 Methoxy-methylpyridineEnhanced solubility in ethanol
1799420-92-0 Fluoro-hydroxypyrimidineReduced thermal stability

Advanced: How does the electronic nature of the dichloropyrimidinyl group affect its biological activity?

Answer:
The electron-withdrawing chlorine atoms:

  • Increase electrophilicity , making the compound a candidate for covalent binding with cysteine residues (e.g., kinase inhibitors).
  • Modulate π-π stacking in protein binding pockets, as seen in pyrimidine-based pharmaceuticals .
    Validation requires in vitro assays (e.g., enzyme inhibition IC₅₀) paired with DFT calculations to correlate electronic profiles with bioactivity.

Basic: What solvents are compatible with this compound for reaction or storage?

Answer:

  • Polar aprotic solvents: Dichloromethane, DMF, or THF for reactions .
  • Storage: Anhydrous dimethyl sulfoxide (DMSO) at -20°C to prevent hydrolysis .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation .
  • Additives: Include 1–2% triethylamine in DMSO to neutralize acidic degradation byproducts .
  • Lyophilization: For solid-state storage, lyophilize with cryoprotectants (e.g., trehalose) to stabilize the tert-butyl ester .

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